5-Bromo-6-isothiocyanatoquinoxaline
Overview
Description
5’-Fluoroindirubinoxime is a synthetic organic compound known for its potent inhibitory effects on FMS-like tyrosine kinase 3 (FLT3). This compound is a derivative of indirubin, a naturally occurring isomer of indigo.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-fluoroindirubinoxime typically involves the following steps:
Starting Materials: The synthesis begins with indirubin and fluorine-containing reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Oxime Formation: The introduction of the oxime group is achieved through the reaction of indirubin with hydroxylamine derivatives under acidic or basic conditions
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain the purity and yield of the compound through careful control of reaction parameters and purification steps .
Chemical Reactions Analysis
Types of Reactions: 5’-Fluoroindirubinoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxime group, leading to the formation of amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
5’-Fluoroindirubinoxime has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on indirubin derivatives.
Biology: The compound is investigated for its inhibitory effects on FLT3, making it a potential candidate for cancer treatment, particularly in leukemia
Medicine: Research is ongoing to explore its therapeutic potential in other diseases, including inflammatory conditions and neurodegenerative disorders.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The primary mechanism of action of 5’-fluoroindirubinoxime involves the inhibition of FLT3. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound also affects other molecular targets, including vascular endothelial growth factor receptor 2 (VEGFR2) and Aurora A kinase, contributing to its anti-tumor activity .
Comparison with Similar Compounds
Indirubin: The parent compound of 5’-fluoroindirubinoxime, known for its anti-inflammatory and anti-cancer properties.
5-Fluoroindirubin: Another fluorinated derivative with similar inhibitory effects on kinases.
Indirubin-3’-monoxime: A derivative with potent inhibitory effects on cyclin-dependent kinases
Uniqueness: 5’-Fluoroindirubinoxime stands out due to its high selectivity and potency against FLT3, making it a promising candidate for targeted cancer therapy. Its unique chemical structure, featuring both fluorine and oxime groups, contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
5-bromo-6-isothiocyanatoquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNMXQMOFAYYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N=C=S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403506 | |
Record name | 5-bromo-6-isothiocyanatoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134892-46-9, 132356-31-1 | |
Record name | 5-bromo-6-isothiocyanatoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-6-ISOTHIOCYANATOQUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Bromo-6-isothiocyanatoquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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